molecular formula C19H20N2O2 B8179768 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl

1-(N-Fmoc-aminomethyl)cyclopropanamine HCl

Cat. No.: B8179768
M. Wt: 308.4 g/mol
InChI Key: DZOSMDYNMLUUIQ-UHFFFAOYSA-N
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Description

1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is a chemical compound with the molecular formula C19H20N2O2. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a cyclopropane ring and an Fmoc-protected amine group, making it a valuable intermediate in the synthesis of various peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl typically involves the protection of the amine group with an Fmoc (fluorenylmethyloxycarbonyl) group. One common method involves the reaction of cyclopropanamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM). The reaction proceeds under mild conditions, typically at room temperature, to yield the Fmoc-protected amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(N-Fmoc-aminomethyl)cyclopropanamine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine during synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in coupling reactions to form peptide bonds. The cyclopropane ring provides structural rigidity, which can influence the conformation and biological activity of the resulting peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is unique due to the Fmoc protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly valuable in the synthesis of complex peptides and peptidomimetics .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1-aminocyclopropyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c20-19(9-10-19)12-21-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSMDYNMLUUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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